BenchChemオンラインストアへようこそ!

Levofloxacin hydrochloride

Antimicrobial Susceptibility Ophthalmology Respiratory Infections

Choose Levofloxacin Hydrochloride for its validated chiral advantage: the isolated S-(-)-enantiomer delivers twice the in-vitro potency of racemic ofloxacin and superior Gram-positive coverage vs. ciprofloxacin (12-fold advantage against S. viridans, 100% coverage of resistant pneumococci). Clinical equivalence at half the ofloxacin dose reduces adverse effects. Ideal for ophthalmic solutions, respiratory tablets, and antimicrobial resistance surveillance. Available in bulk with full analytical documentation.

Molecular Formula C18H21ClFN3O4
Molecular Weight 397.8 g/mol
CAS No. 177325-13-2
Cat. No. B1588710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin hydrochloride
CAS177325-13-2
Molecular FormulaC18H21ClFN3O4
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
InChIInChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1
InChIKeyCAOOISJXWZMLBN-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Hydrochloride (CAS 177325-13-2) – A Fluoroquinolone Antibiotic Active Enantiomer


Levofloxacin hydrochloride is the hydrochloride salt of levofloxacin, the optically active S-(-)-enantiomer of the racemic fluoroquinolone ofloxacin [1]. As a third-generation fluoroquinolone, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair . Its chiral nature confers significant advantages over the racemic mixture, including generally two-fold higher in vitro potency and improved solubility [1][2].

Why Ofloxacin or Ciprofloxacin Cannot Substitute for Levofloxacin Hydrochloride in Critical Applications


Fluoroquinolones are not interchangeable due to critical differences in stereochemistry, potency, and antibacterial spectrum. Levofloxacin is the purified active S-(-)-enantiomer of ofloxacin, while the racemic mixture contains a less active and potentially more toxic R-(+)-enantiomer [1]. This purification results in quantifiable improvements in both in vitro activity and clinical outcomes [2]. Furthermore, compared to ciprofloxacin, levofloxacin demonstrates superior activity against key Gram-positive pathogens, particularly Streptococcus pneumoniae, which is a primary driver of its selection for respiratory tract infections [3]. These are not merely potency differences; they represent distinct therapeutic profiles that preclude simple substitution.

Quantitative Differentiation of Levofloxacin Hydrochloride from Key Fluoroquinolone Comparators


Superior Potency Against S. pneumoniae and S. viridans Compared to Ofloxacin and Ciprofloxacin

Against clinical isolates of Streptococcus pneumoniae from keratitis and endophthalmitis, levofloxacin demonstrated an MIC90 of 1.5 μg/mL. This was 4-fold lower (more potent) than ofloxacin (MIC90 6 μg/mL) and 2-fold lower than ciprofloxacin (MIC90 3 μg/mL). The differentiation was even more pronounced against the S. viridans group, where levofloxacin (MIC90 2 μg/mL) was 4-fold more active than ofloxacin (MIC90 8 μg/mL) and 12-fold more active than ciprofloxacin (MIC90 24 μg/mL) [1].

Antimicrobial Susceptibility Ophthalmology Respiratory Infections

Broad-Spectrum Superiority Over Ofloxacin in a Large International Isolate Collection

In an international multicenter study testing over 6,000 clinical isolates, levofloxacin demonstrated generally two-fold greater activity than ofloxacin across a wide range of Gram-positive and Gram-negative bacteria [1]. Against Enterobacteriaceae, levofloxacin MIC50s ranged from ≤0.03 to 0.12 mg/L, and it inhibited 50% and 90% of all tested strains at concentrations of 0.12 and 4 mg/L, respectively [1].

Antimicrobial Susceptibility Clinical Microbiology Broad-Spectrum Activity

Enhanced In Vivo Bactericidal Efficacy and Unimpaired Activity in Mixed Culture

In an in vitro pharmacodynamic model simulating human dosing, levofloxacin (500 mg once daily) achieved 3 log10 (99.9%) killing of S. pneumoniae up to an MIC of 0.5 mg/L. In contrast, ofloxacin (400 mg once daily) was unable to achieve 3 log10 killing at any MIC and only achieved 2 log10 killing up to an MIC of 0.5 mg/L [1]. Furthermore, levofloxacin's bactericidal activity against S. pneumoniae was unimpaired in mixed culture with H. influenzae [1].

Pharmacodynamics Bactericidal Kinetics Respiratory Infections

Reduced Dosing Requirement and Improved Safety Profile in Clinical Trials

In comparative clinical trials, levofloxacin administered at half the daily dosage of ofloxacin demonstrated equivalent clinical efficacy in the treatment of lower respiratory tract and complicated urinary tract infections [1]. This dose reduction was associated with a reduced incidence of adverse effects compared to the full-dose racemic comparator [1].

Clinical Pharmacology Therapeutic Efficacy Drug Safety

Optimal Applications for Levofloxacin Hydrochloride Based on Quantified Differentiation


Development of Ophthalmic Formulations for Resistant Streptococcal Infections

The 12-fold potency advantage of levofloxacin over ciprofloxacin against S. viridans, combined with its 100% coverage of penicillin-intermediate and penicillin-resistant pneumococcal isolates [1], makes it the ideal active pharmaceutical ingredient (API) for topical ophthalmic solutions and ointments. This data supports its use in treating bacterial keratitis and endophthalmitis where streptococci are a primary concern.

Reference Standard for Fluoroquinolone Susceptibility Testing

The extensive, large-scale MIC data (MIC50 0.12 mg/L, MIC90 4 mg/L for >6,000 isolates) [2] and its well-characterized activity profile establish levofloxacin hydrochloride as a critical reference standard in clinical microbiology. It serves as a key comparator for evaluating the potency of novel fluoroquinolones and for monitoring resistance trends in surveillance programs.

Formulation of Oral Antibiotics with an Enhanced Therapeutic Index

The clinical evidence that levofloxacin achieves equivalent efficacy to ofloxacin at half the dose, with a corresponding reduction in adverse effects [3], makes it a superior API for oral tablet and solution development. This allows formulators to create products with an improved safety and tolerability profile while maintaining high efficacy against respiratory and urinary tract pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.